Tos-PEG13-Tos

Description

BenchChem offers high-quality Tos-PEG13-Tos suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tos-PEG13-Tos including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62O17S2/c1-35-3-7-37(8-4-35)56(39,40)54-33-31-52-29-27-50-25-23-48-21-19-46-17-15-44-13-11-43-12-14-45-16-18-47-20-22-49-24-26-51-28-30-53-32-34-55-57(41,42)38-9-5-36(2)6-10-38/h3-10H,11-34H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOYNTMRQQIZSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

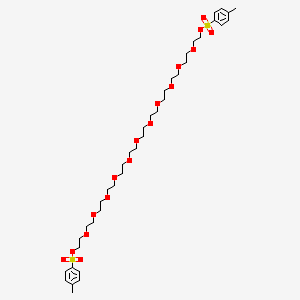

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62O17S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of α,ω-Ditosyl-Poly(ethylene glycol) (Tos-PEG13-Tos)

Introduction: The Strategic Importance of PEG Activation

Poly(ethylene glycol), or PEG, is a polyether compound with a vast range of applications in medicine, biotechnology, and materials science. Its biocompatibility, hydrophilicity, and low immunogenicity make it an ideal polymer for "PEGylation," a process that improves the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The versatility of PEG stems from its terminal hydroxyl (-OH) groups, which serve as chemical handles for conjugation.

However, the hydroxyl group is a poor leaving group, rendering it chemically inert for many crucial nucleophilic substitution reactions. To unlock the full potential of PEG diols for creating advanced drug delivery systems, hydrogels, or complex molecular architectures, these terminal groups must be chemically activated.

One of the most robust and widely employed activation strategies is tosylation—the conversion of a hydroxyl group to a p-toluenesulfonate, or tosylate (-OTs). The tosyl group is an excellent leaving group, readily displaced by a wide variety of nucleophiles such as amines, thiols, and azides.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of Tos-PEG13-Tos, a bifunctional PEG linker where both termini of a discrete, 13-unit ethylene glycol chain are activated with tosyl groups, transforming the inert diol into a versatile building block for chemical synthesis.

The Chemistry of Activation: Reaction Principles

The synthesis of Tos-PEG13-Tos is achieved through the reaction of PEG-13 diol with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base.

Reaction Scheme: HO-(CH₂CH₂O)₁₃-H + 2 TsCl --(Base)--> TsO-(CH₂CH₂O)₁₃-Ts + 2 Base·HCl

The core of this transformation is a nucleophilic attack by the oxygen atom of the PEG's hydroxyl group on the electrophilic sulfur atom of the tosyl chloride. This process forms a new sulfur-oxygen bond and displaces the chloride ion.

The Critical Role of the Base: A base, typically an organic amine like pyridine or triethylamine, is essential for two primary reasons:

-

Acid Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating the starting alcohol or other basic sites in the molecule, which would otherwise halt the reaction.

-

Catalysis: In the case of pyridine, it can act as a nucleophilic catalyst. It first reacts with TsCl to form a highly reactive tosylpyridinium salt. This intermediate is then more readily attacked by the PEG's hydroxyl group, accelerating the rate of tosylation.

To ensure the complete conversion of the diol to the ditosylated product, a molar excess of both p-toluenesulfonyl chloride and the base is used. This stoichiometric control drives the reaction equilibrium towards the desired product.[2][3]

Experimental Protocol: From Diol to Ditosylate

This section details a reliable, step-by-step protocol for the synthesis, purification, and characterization of Tos-PEG13-Tos.

Materials and Reagents

Proper preparation and handling of reagents are paramount for a successful synthesis. Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive p-toluenesulfonyl chloride.

| Reagent | Formula | M.W. ( g/mol ) | Required Grade | Notes |

| Poly(ethylene glycol) 13 diol | HO(C₂H₄O)₁₃H | ~600 | ≥98% | Must be dried under vacuum before use. |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | ≥99% | Store in a desiccator. |

| Pyridine | C₅H₅N | 79.10 | Anhydrous, ≥99.8% | Use a freshly opened bottle or distill. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Use from a solvent purification system. |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | For precipitation. |

| Sodium bicarbonate | NaHCO₃ | 84.01 | ACS Grade | For aqueous work-up. |

| Magnesium sulfate | MgSO₄ | 120.37 | Anhydrous | For drying the organic phase. |

Synthesis Workflow

The overall process can be visualized as a sequence of distinct stages, from reaction setup to final product characterization.

Caption: Workflow for the synthesis and characterization of Tos-PEG13-Tos.

Step-by-Step Methodology

1. Reaction Setup:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add PEG-13 diol (e.g., 6.0 g, ~10 mmol). Dry the PEG under high vacuum for at least 2 hours to remove residual water.

-

Add 100 mL of anhydrous dichloromethane (DCM) to dissolve the PEG diol completely.

-

Cool the flask in an ice-water bath to 0 °C.

-

Using a syringe, add anhydrous pyridine (3.56 mL, ~44 mmol, 4.4 equivalents) to the stirred solution. The use of excess base is crucial to drive the reaction and neutralize all generated HCl.

2. Tosylation:

-

In a separate dry flask, dissolve p-toluenesulfonyl chloride (TsCl) (8.0 g, 42 mmol, 4.2 equivalents) in 40 mL of anhydrous DCM.

-

Add the TsCl solution dropwise to the cold, stirred PEG solution over 30 minutes using an addition funnel. Maintaining a slow addition rate is critical to control the exothermic nature of the reaction.[3]

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Let the reaction stir under a nitrogen atmosphere for 16-24 hours to ensure complete ditosylation.[3][4]

3. Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic phase sequentially with a 5% sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to remove pyridinium hydrochloride and excess TsCl.

-

Wash with brine (1 x 100 mL).

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain a viscous oil.

-

For purification, dissolve the crude oil in a minimal amount of DCM (~20 mL).

-

In a separate beaker, add 400 mL of cold diethyl ether and stir vigorously.

-

Add the DCM solution dropwise to the cold ether. The product, being insoluble in ether, will precipitate as a white solid or viscous oil. This step effectively removes smaller, ether-soluble impurities.[5][6]

-

Decant the ether and repeat the precipitation process two more times to ensure high purity.

-

After the final precipitation, collect the product and dry it under high vacuum overnight to remove all residual solvents.

Product Characterization: Verifying Success

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Tos-PEG13-Tos.

-

Appearance: The final product should be a white to off-white solid or a highly viscous, colorless oil.

-

¹H NMR Spectroscopy (400 MHz, CDCl₃): This is the primary method for structural confirmation.

-

δ 7.80 ppm (d, 4H): Aromatic protons on the tosyl groups ortho to the sulfonate ester.

-

δ 7.35 ppm (d, 4H): Aromatic protons on the tosyl groups meta to the sulfonate ester.

-

δ 4.16 ppm (t, 4H): Methylene protons (-CH₂-) of the PEG chain directly attached to the tosylate group. This is a key diagnostic peak, significantly downfield from the ~3.7 ppm signal of the corresponding methylene in the starting diol.

-

δ 3.64 ppm (s, ~48H): A large, broad singlet corresponding to the internal methylene protons of the PEG backbone.

-

δ 2.45 ppm (s, 6H): Methyl protons (-CH₃) of the two tosyl groups.

-

The complete disappearance of the terminal alcohol proton (HO-CH₂-) signal from the starting material is a critical indicator of a complete reaction.

-

-

Mass Spectrometry (ESI-MS or MALDI-TOF): This technique confirms the correct molecular weight. The expected mass will correspond to the mass of the PEG-13 diol plus the mass of two tosyl groups (154.2 g/mol each), minus the mass of two hydrogen atoms.[7]

Troubleshooting and Key Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction (¹H NMR shows starting material) | 1. Presence of moisture. 2. Insufficient TsCl or pyridine. 3. Insufficient reaction time. | 1. Ensure all glassware is flame-dried and reagents are anhydrous. 2. Use a slight excess of reagents (e.g., 2.1 eq. per hydroxyl group). 3. Extend reaction time to 24 hours. |

| Product is a sticky oil, not a solid | This is common for PEG derivatives, especially with shorter chain lengths. Purity may still be high. | Proceed with characterization. If impurities are present, perform an additional precipitation step or consider purification by column chromatography (silica gel, eluting with a gradient of methanol in DCM). |

| Low Yield | 1. Loss during aqueous work-up. 2. Incomplete precipitation. | 1. Perform back-extraction of the aqueous layers with DCM. 2. Use a larger volume of cold ether and ensure rapid stirring during precipitation. Chill the mixture after addition to maximize recovery. |

Stability: Tosylated PEGs are sensitive to nucleophiles, including water. They should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended) to prevent hydrolysis and maintain reactivity for subsequent applications.[8]

Conclusion

The successful synthesis of Tos-PEG13-Tos transforms a simple, inert PEG diol into a powerful, bifunctional chemical intermediate. The tosylate end groups provide highly efficient handles for covalent modification, enabling researchers and drug developers to construct complex bioconjugates, advanced polymer networks, and targeted delivery vehicles with precision and control. The detailed protocol and insights provided in this guide offer a reliable pathway to producing high-purity Tos-PEG13-Tos, a cornerstone reagent for innovation in the chemical and biomedical sciences.

References

-

Solid Phase Stepwise Synthesis of Polyethylene Glycol. National Institutes of Health (NIH). [Link]

-

Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. MDPI. [Link]

-

Solid-state mechanochemical ω-functionalization of poly(ethylene glycol). Beilstein Journal of Organic Chemistry. [Link]

-

Scale-Up Procedure for the Efficient Synthesis of Highly Pure Cyclic Poly(ethylene glycol). ACS Publications. [Link]

-

Chromatography-free PEG 8 monotosylate synthesis scheme. ResearchGate. [Link]

-

Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization. ACS Publications. [Link]

-

Tosylation of poly(ethylene glycol). Reddit. [Link]

-

Synthesis of Mono- and Dithiols of Tetraethylene Glycol and Poly(ethylene glycol)s via Enzyme Catalysis. MDPI. [Link]

-

LABORATORY SYNTHESIS OF POLYETHYLENE GLYCOL DERIVATIVES. ResearchGate. [Link]

-

Synthetic applications of p-toluenesulfonyl chloride: A recent update. ResearchGate. [Link]

- Process for regioselective mono-tosylation of diols.

- Method for synthesizing hydroxyl-terminated polyethylene glycol p-toluenesulfonate.

- Synthesis of difunctional oxyethylene-based compounds.

Sources

- 1. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 2. BJOC - Solid-state mechanochemical ω-functionalization of poly(ethylene glycol) [beilstein-journals.org]

- 3. US7923584B2 - Synthesis of difunctional oxyethylene-based compounds - Google Patents [patents.google.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103554482A - Method for synthesizing hydroxyl-terminated polyethylene glycol p-toluenesulfonate - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Solubility of Tos-PEG13-Tos in Organic Solvents

Introduction: The Critical Role of Solubility in the Application of PEGylated Linkers

In the landscape of modern drug delivery and bioconjugation, polyethylene glycol (PEG) linkers have become indispensable tools. Their ability to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules—by increasing hydrodynamic volume, improving aqueous solubility, and reducing immunogenicity—is well-documented.[1][2] Among the diverse array of functionalized PEGs, tosylated derivatives such as Tos-PEG13-Tos represent a crucial class of reagents. The tosyl (p-toluenesulfonyl) group serves as an excellent leaving group, activating the terminal hydroxyl groups of the PEG chain for nucleophilic substitution reactions.[3][4] This activation is fundamental for the covalent attachment of the PEG linker to proteins, peptides, and other biomolecules.

The successful application of Tos-PEG13-Tos in any synthetic protocol is, however, fundamentally dependent on its solubility in appropriate reaction media. A thorough understanding of its solubility profile in various organic solvents is paramount for researchers, scientists, and drug development professionals to ensure homogenous reaction conditions, predictable reaction kinetics, and reproducible outcomes. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Tos-PEG13-Tos, the underlying chemical principles governing its solubility, and a detailed experimental protocol for its quantitative determination.

Molecular Architecture and Its Influence on Solubility

The solubility of Tos-PEG13-Tos is a direct consequence of its molecular structure, which features a balance of hydrophilic and hydrophobic characteristics.

-

The Polyethylene Glycol (PEG) Backbone: The core of the molecule consists of 13 repeating ethylene oxide units [-(CH2CH2O)n-]. The ether oxygen atoms in this backbone are capable of forming hydrogen bonds with protic solvents and dipole-dipole interactions with other polar molecules.[5] This imparts a significant degree of hydrophilicity and is the primary reason for the general solubility of PEG derivatives in a range of polar organic solvents.[6] As the molecular weight of PEG increases, its solubility in both aqueous and some organic solvents tends to decrease due to the increasing influence of the polymer chain's entanglement.[7] However, for a relatively short chain like PEG13, good solubility is generally expected.

-

The Terminal Tosyl Groups: The tosyl groups (CH₃C₆H₄SO₂-) at each end of the PEG chain introduce a degree of aromatic and nonpolar character. While the sulfonyl component has polar characteristics, the tolyl group is hydrophobic.[6] This functional group is critical for the reactivity of the molecule but can influence its solubility profile, potentially increasing its affinity for less polar organic solvents compared to an unmodified PEG diol.

The interplay between the hydrophilic PEG chain and the more hydrophobic tosyl end-groups dictates the overall solubility of Tos-PEG13-Tos in a given solvent.

Qualitative Solubility Profile of Tos-PEG13-Tos

Based on the general properties of PEG derivatives and tosylated compounds, a qualitative assessment of the solubility of Tos-PEG13-Tos in common organic solvents can be predicted. Generally, PEG derivatives exhibit good solubility in a variety of organic solvents.[7] This includes polar aprotic solvents and chlorinated solvents.

Expected Solubility:

-

High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform. Many suppliers of PEG reagents confirm this general solubility.[6]

-

Moderate to Good Solubility: In alcohols such as methanol and ethanol, and in ethers like tetrahydrofuran (THF). Gentle heating may be required to achieve complete dissolution in some cases.[6]

-

Lower Solubility: In less polar solvents like toluene and in nonpolar aliphatic hydrocarbons such as hexane and diethyl ether.[6]

It is important to note that these are general expectations, and the precise quantitative solubility can be influenced by factors such as temperature, the purity of the solute and solvent, and the presence of moisture.

Quantitative Determination of Solubility: An Experimental Protocol

While qualitative information is useful for initial solvent screening, precise quantitative data is often necessary for process development, formulation, and ensuring the reproducibility of synthetic procedures. The following is a robust, step-by-step protocol for determining the solubility of Tos-PEG13-Tos in various organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of reliable and accurate data.

Experimental Workflow

Caption: Experimental workflow for the quantitative determination of Tos-PEG13-Tos solubility.

Detailed Step-by-Step Methodology

-

Materials and Equipment:

-

Tos-PEG13-Tos (ensure purity is known and documented)

-

High-purity (e.g., HPLC grade) organic solvents to be tested

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with solvent-resistant caps (e.g., 2-4 mL)

-

Calibrated micropipettes

-

Vortex mixer and/or orbital shaker

-

Temperature-controlled incubator or water bath

-

Benchtop centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Vacuum evaporator (e.g., rotary evaporator or centrifugal vacuum concentrator)

-

-

Procedure:

-

Preparation: Allow the vial of Tos-PEG13-Tos and all test solvents to equilibrate to a constant ambient temperature (e.g., 25 °C).

-

Aliquotting the Solute: Into a series of tared glass vials, add an excess amount of Tos-PEG13-Tos (e.g., 20-30 mg). The key is to have undissolved solid remaining at the end of the equilibration period. Record the exact mass of the vial and the added solid.

-

Solvent Addition: To each vial, add a precise volume of the respective organic solvent (e.g., 1.0 mL).

-

Equilibration: Securely cap the vials and place them on an orbital shaker or use a vortex mixer to ensure thorough mixing. Allow the slurries to equilibrate at a constant temperature for an extended period (typically 24 to 48 hours) to ensure that equilibrium solubility is reached.

-

Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at a moderate speed (e.g., 5000 x g for 10 minutes) to pellet the excess solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant (e.g., 0.5 mL) using a calibrated micropipette. To ensure no particulate matter is transferred, it is best practice to pass the supernatant through a syringe filter into a pre-weighed, clean vial.

-

Solvent Evaporation: Remove the solvent from the collected supernatant under vacuum until a constant weight of the dried solute is achieved.

-

Final Weighing: Accurately weigh the vial containing the dried solute.

-

Calculation: The solubility is calculated by subtracting the mass of the empty vial from the final mass of the vial with the dried solute, and then dividing by the volume of the supernatant that was collected.

Solubility (mg/mL) = (Mass of vial with dried solute - Mass of empty vial) / Volume of supernatant collected

-

Quantitative Solubility Data

The following table presents a template for the quantitative solubility data of Tos-PEG13-Tos in various organic solvents. This data should be determined experimentally using the protocol described above.

| Solvent | Polarity Index | Predicted Solubility | Quantitative Solubility (mg/mL at 25°C) | Observations |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Experimentally Determined | |

| N,N-Dimethylformamide (DMF) | 6.4 | High | Experimentally Determined | |

| Dichloromethane (DCM) | 3.1 | High | Experimentally Determined | |

| Chloroform | 4.1 | High | Experimentally Determined | |

| Tetrahydrofuran (THF) | 4.0 | Good | Experimentally Determined | |

| Methanol | 5.1 | Good | Experimentally Determined | |

| Ethanol | 4.3 | Good | Experimentally Determined | |

| Toluene | 2.4 | Low | Experimentally Determined | |

| Diethyl Ether | 2.8 | Very Low | Experimentally Determined | |

| Hexane | 0.1 | Insoluble | Experimentally Determined |

Note: The quantitative solubility data is not publicly available and must be determined experimentally.

Causality of Experimental Choices and Self-Validation

-

Use of Excess Solute: Starting with an excess of Tos-PEG13-Tos ensures that the solution becomes saturated, which is the definition of solubility under the given conditions.

-

Extended Equilibration Time: Polymers and larger molecules can take a significant amount of time to dissolve fully. An equilibration period of 24-48 hours helps to ensure that the system has reached a true thermodynamic equilibrium.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature throughout the experiment is critical for obtaining reproducible results.

-

Centrifugation and Filtration: These steps are crucial for removing all undissolved particulate matter, ensuring that the mass determined after solvent evaporation is solely from the dissolved solute.

-

Gravimetric Analysis: The evaporation and weighing method is a direct and robust way to determine the amount of dissolved solid, provided the solute is not volatile.

Conclusion

A comprehensive understanding of the solubility of Tos-PEG13-Tos is a prerequisite for its effective use in research and development. While qualitative assessments provide a useful starting point, quantitative data, determined through rigorous experimental protocols, is essential for the precision and reproducibility demanded in scientific and pharmaceutical applications. The molecular structure of Tos-PEG13-Tos, with its hydrophilic PEG backbone and terminal tosyl groups, suggests good solubility in a range of polar organic solvents. The detailed protocol provided in this guide offers a reliable framework for researchers to generate their own quantitative solubility data, thereby enabling the optimization of reaction conditions and the successful implementation of this versatile PEGylated linker in their synthetic strategies.

References

-

Tebubio. (n.d.). PEG13-Tos - 250 MG. Retrieved from [Link]

-

Labinsights. (2023, March 7). Introduction of Polyethylene Glycol (PEG). Retrieved from [Link]

- Jampilek, J., & Kralova, K. (2015). Polyethylene glycols in oral and parenteral formulations--A critical review. PubMed, 30(12), 1-15.

-

Özdemir, D., & Güner, A. (2007). Solubility profiles of poly(ethylene glycol)/solvent systems, I: Qualitative comparison of solubility parameter approaches. ResearchGate. Retrieved from [Link]

-

Dea, D. (2024, June 12). Investigation of biocompatibility of polyethylene glycol derivatives and preparation of solid dispersion containing ketoprofen. Retrieved from [Link]

Sources

The Hydrophilic Advantage: An In-depth Technical Guide to PEG Linkers in Bioconjugation

For researchers, scientists, and drug development professionals, the strategic manipulation of molecular properties is paramount to therapeutic success. In the realm of bioconjugation, the covalent attachment of Polyethylene Glycol (PEG) linkers, a process known as PEGylation, stands as a cornerstone technology for enhancing the efficacy of therapeutic molecules.[1][2] This guide provides a deep dive into the core principle that underpins the transformative power of PEGylation: its profound hydrophilicity. We will explore the molecular basis of this property, its cascading effects on bioconjugate behavior, and the practical methodologies to harness its full potential.

The Essence of PEG: A Hydrophilic Shield

Polyethylene glycol is a synthetic, water-soluble polymer comprised of repeating ethylene oxide units (-CH₂−CH₂−O−).[2][3] It is this simple, repeating structure that imbues PEG with its most valuable characteristic in a biological context: its ability to attract and organize water molecules. The ether oxygen atoms along the PEG backbone readily form hydrogen bonds with water, creating a dynamic hydration shell around the polymer.[3][4] This "hydrophilic shield" is the fundamental driver of the numerous advantages conferred by PEGylation.

When a PEG linker is conjugated to a therapeutic molecule, such as a protein, peptide, or small molecule drug, it extends this aqueous sheath to the entire bioconjugate.[5] This has several immediate and significant consequences that address common challenges in drug development.[1]

Overcoming Hydrophobicity: Enhancing Solubility and Stability

A significant hurdle in the formulation and administration of many potent therapeutic agents is their inherent hydrophobicity, leading to poor solubility in aqueous environments.[1][6] PEGylation directly counters this by dramatically increasing the overall hydrophilicity of the molecule, thereby improving its solubility and facilitating intravenous administration.[2][7][8]

Beyond solubility, the hydration shell provided by the PEG linker offers a steric barrier that protects the bioconjugate from its surroundings. This shielding effect enhances stability by:

-

Preventing Enzymatic Degradation: The PEG chain physically hinders the approach of proteolytic enzymes, safeguarding the therapeutic protein or peptide from degradation in the bloodstream.[1][9]

-

Reducing Aggregation: For proteins prone to aggregation, the hydrophilic PEG chains prevent intermolecular interactions that can lead to the formation of non-functional and potentially immunogenic aggregates.[10][11]

The Pharmacokinetic Impact of Hydrophilicity: The "Stealth" Effect

The hydrophilic nature of PEG linkers is central to the so-called "stealth" effect, which dramatically alters the pharmacokinetic profile of a bioconjugate.[6][12] By creating a large hydrodynamic radius, the PEGylated molecule is less susceptible to renal clearance, leading to a significantly prolonged circulation half-life.[1][13] This extended presence in the bloodstream increases the likelihood of the therapeutic reaching its target site.

Furthermore, the hydrophilic shield masks the bioconjugate from the immune system, reducing its immunogenicity.[2][7][13] This is particularly crucial for therapeutic proteins of non-human origin or those that have been modified in ways that might elicit an immune response.

The Influence of PEG Architecture on Hydrophilicity and Function

The hydrophilicity and resulting in vivo behavior of a PEGylated bioconjugate are not solely determined by the presence of PEG but are also finely tunable through the judicious selection of the PEG linker's architecture. Key parameters to consider include molecular weight, length, and overall structure (linear vs. branched).

Molecular Weight and Length: A Balancing Act

Generally, a longer PEG chain (higher molecular weight) imparts a greater hydrophilic character and a larger hydrodynamic volume.[14] This translates to:

-

Increased Circulation Half-Life: Longer PEGs are more effective at evading renal clearance.[15]

-

Enhanced Stability: A thicker hydration shell provides better protection against enzymatic degradation.

-

Reduced Immunogenicity: More extensive masking of the protein surface further minimizes immune recognition.

However, there is a critical trade-off to consider. An excessively long PEG chain can introduce steric hindrance that may interfere with the binding of the therapeutic molecule to its target receptor, potentially reducing its biological activity.[13][16] Therefore, the optimal PEG length must be empirically determined to strike a balance between improved pharmacokinetics and preserved potency.

Linear vs. Branched Architectures

PEG linkers are available in both linear and branched configurations.[] Branched PEGs, with multiple PEG arms extending from a central core, offer a more compact and globular structure compared to a linear PEG of the same molecular weight. This can lead to a more comprehensive shielding of the protein surface, potentially offering superior protection against proteolysis and immune recognition.[18]

Quantifying the Impact of PEGylation: Experimental Approaches

The successful design and optimization of a PEGylated bioconjugate rely on robust analytical methods to characterize its physicochemical properties and in vivo behavior.

Characterization of PEGylated Bioconjugates

A crucial first step is to confirm the successful conjugation of the PEG linker to the biomolecule and to characterize the resulting product.

This protocol provides a method to visually confirm the increase in molecular weight of a protein after PEGylation.

Materials:

-

PEGylated protein sample

-

Unmodified protein control

-

Laemmli sample buffer (2x)

-

Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

-

SDS-PAGE running buffer

-

Protein molecular weight standards

-

Coomassie Brilliant Blue or other suitable protein stain

-

Destaining solution

Procedure:

-

Prepare the protein samples by diluting them to a final concentration of 1 mg/mL in a suitable buffer.

-

Mix equal volumes of the protein samples (PEGylated and unmodified control) and 2x Laemmli sample buffer.

-

Heat the samples at 95°C for 5 minutes to denature the proteins.

-

Load 10-20 µL of each sample and the molecular weight standards into the wells of the precast polyacrylamide gel.

-

Run the gel in SDS-PAGE running buffer according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

-

Stain the gel with Coomassie Brilliant Blue for 1 hour with gentle agitation.

-

Destain the gel with destaining solution until clear protein bands are visible against a transparent background.

-

Visualize the gel. The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the unmodified protein control.

Assessing Pharmacokinetic Profiles

In vivo studies are essential to determine the impact of PEGylation on the circulation half-life and biodistribution of a bioconjugate.

The following diagram illustrates a typical workflow for evaluating the pharmacokinetics of a PEGylated therapeutic.

Caption: Workflow for a comparative pharmacokinetic study.

Data-Driven Decisions: The Impact of PEG Linker Length

The choice of PEG linker length is a critical design parameter that directly influences the pharmacokinetic properties of a bioconjugate. The following table summarizes representative data on how varying PEG linker lengths can affect key pharmacokinetic parameters.

| Therapeutic Modality | PEG Linker Molecular Weight (kDa) | Circulation Half-life (t½) | Systemic Clearance |

| Interferon alfa-2b | 12 (linear) | ~50 hours | Reduced |

| Interferon alfa-2a | 40 (branched) | ~72-192 hours | Significantly Reduced |

| Generic Protein | 5 | Moderate Increase | Moderate Decrease |

| Generic Protein | 20 | Significant Increase | Significant Decrease |

| Generic Protein | 40 | Substantial Increase | Substantial Decrease |

This table is a generalized representation based on established principles of PEGylation. Actual values will vary depending on the specific protein and PEGylation chemistry.

As the data illustrates, increasing the molecular weight of the PEG linker generally leads to a longer circulation half-life and reduced systemic clearance.[15]

Challenges and Considerations in PEGylation

While PEGylation offers numerous advantages, it is not without its challenges.[13] A critical consideration is the potential for the PEG linker to sterically hinder the biological activity of the therapeutic molecule.[13][16] Site-specific PEGylation, which attaches the PEG linker at a defined position away from the active site, is a strategy to mitigate this issue.[19]

Furthermore, the generation of anti-PEG antibodies has been observed in some cases, which can lead to accelerated clearance of the PEGylated drug and potential hypersensitivity reactions.[20][21] The use of high-purity, monodisperse PEGs can help to minimize this risk.[8][22]

Conclusion: A Versatile Tool for a Hydrophilic World

The hydrophilicity of PEG linkers is the cornerstone of their success in bioconjugation. By creating a protective hydration shell, PEGylation enhances the solubility, stability, and circulation half-life of therapeutic molecules, while simultaneously reducing their immunogenicity. The ability to fine-tune these properties through the rational design of PEG linker architecture makes PEGylation an indispensable tool in the development of next-generation biotherapeutics. A thorough understanding of the principles outlined in this guide will empower researchers to effectively leverage the hydrophilic advantage of PEG linkers to create safer and more effective medicines.

References

- The Role of PEG Linkers in Drug Delivery Systems: An In-depth Technical Guide. Benchchem.

- Top 5 Applications of PEGylated Linkers in Bioconjug

- PEG Linkers: Structure, Applications & Contributions.

- Overview of PEG Linkers. ChemPep.

- What are PEG Linkers?.

- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug

- How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.

- Protein PEGylation: Navigating Recombinant Protein Stability, Aggreg

- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjug

- Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. PurePEG.

- Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity.

- A Brief Description of the Advantages and Challenges of PEGyl

- PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression. PMC - NIH.

- PEG Linkers in Antibody-Drug Conjug

- Overview of PEG Linkers & Their Applic

- Wh

- An In-depth Technical Guide on the Hydrophilicity of PEG Linkers in Bioconjug

- The Influence of PEG Linker Length on Pharmacokinetics: A Compar

- The Hydrophilic Advantage: A Technical Guide to PEG Linkers in Bioconjug

- Potential Limitations of PEGylated Therapeutic Proteins. Biopharma PEG.

- Discussion about Several Potential Drawbacks of PEGyl

- The Art of PEGylation: From Simple Polymer to Sophistic

- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.

- From Synthesis to Characterization of Site-Selective PEGyl

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. chempep.com [chempep.com]

- 4. purepeg.com [purepeg.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 9. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 10. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. purepeg.com [purepeg.com]

- 13. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]

- 14. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 18. adcreview.com [adcreview.com]

- 19. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]

- 21. mdpi.com [mdpi.com]

- 22. enovatia.com [enovatia.com]

A Senior Application Scientist's Guide to Tosylate-Activated Polyethylene Glycol: Chemistry, Protocols, and Field Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tosylate-activated polyethylene glycol (PEG-Tosylate), a cornerstone reagent in modern bioconjugation and pharmaceutical development. We will move beyond simple definitions to explore the underlying chemical principles, provide field-proven experimental protocols, and offer insights into why specific methodological choices are made.

The Foundational Principle: Why PEG Activation is Necessary

Polyethylene glycol (PEG) is a hydrophilic, non-toxic, and biocompatible polymer widely employed to enhance the therapeutic properties of molecules.[1][2] The process of covalently attaching PEG chains, known as PEGylation, can dramatically improve a drug's pharmacokinetic and pharmacodynamic profile by:

-

Increasing hydrodynamic size: This reduces renal clearance, thereby extending the drug's circulation half-life.[2][3]

-

Masking epitopes: Shielding the conjugated molecule from the host's immune system and reducing immunogenicity.[3][4]

However, the terminal hydroxyl groups (-OH) of a standard PEG polymer are chemically inert and not sufficiently reactive for direct conjugation to biomolecules.[4][5] To facilitate a stable, covalent linkage, these hydroxyl groups must be chemically "activated" to create a more reactive species. Among the various activation chemistries, the tosyl group stands out for its versatility and efficiency.[4]

The Chemistry of the Tosyl Group: An Ideal Leaving Group

The activation of PEG involves replacing the terminal hydroxyl group with a p-toluenesulfonyl group, commonly known as a tosyl group (Ts), derived from p-toluenesulfonyl chloride (TsCl).[1][5] This transforms the poorly reactive alcohol into a highly reactive tosylate ester (PEG-OTs).

The efficacy of PEG-Tosylate hinges on a fundamental chemical principle: the tosylate anion is an excellent leaving group. This is due to the resonance stabilization provided by the sulfonyl group, which delocalizes the negative charge across the oxygen atoms after the group departs.[4][5] This inherent stability makes the carbon atom attached to the tosylate highly electrophilic and susceptible to attack by nucleophiles.

Core Features and Reactivity Profile

Tosylate-activated PEG is defined by its reactivity towards a range of nucleophiles, making it a versatile tool for bioconjugation. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom bearing the tosylate, displacing it and forming a new covalent bond.[4]

Key targets for PEG-Tosylate include:

-

Amines (-NH₂): The primary amine groups on lysine residues and the N-terminus of proteins are common targets. This reaction is highly efficient and forms a stable secondary amine linkage.[4][5]

-

Thiols (-SH): The sulfhydryl group of cysteine residues is a potent nucleophile that reacts readily with PEG-Tosylate to form a highly stable thioether bond.[5][6]

-

Hydroxyls (-OH): While less nucleophilic than amines or thiols, hydroxyl groups on serine, threonine, or tyrosine residues can also be targeted, typically under more forcing conditions or at higher pH.[5][7]

Data Presentation: Reactivity and Conditions

The choice of reaction conditions, particularly pH, is critical for achieving selectivity. The pH must be high enough to deprotonate the nucleophile, making it reactive, but not so high as to cause significant hydrolysis of the PEG-Tosylate or denaturation of the protein.

| Nucleophile | Target Residue(s) | Typical pH Range | Relative Rate | Bond Formed | Bond Stability |

| **Amine (-NH₂) ** | Lysine, N-terminus | 8.0 - 9.5[4][5][8] | Fast | Secondary Amine | High |

| Thiol (-SH) | Cysteine | 6.5 - 8.0 | Very Fast | Thioether | High |

| Hydroxyl (-OH) | Serine, Threonine | > 9.5 | Slow | Ether | High |

Key Advantages Over Other Activation Chemistries

-

Enhanced Stability: PEG-tosylates are significantly more stable against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, providing a wider and more flexible window for conducting conjugation reactions and purification.[4] When stored as a solid at -20°C and protected from moisture, PEG-Tosylate exhibits excellent long-term stability.[4][]

-

Direct Linkage: The conjugation reaction does not introduce any additional linker atoms between the PEG and the target molecule, which can be advantageous for maintaining the biological activity of the conjugated species.[4]

-

Versatility: Its ability to react with multiple nucleophiles allows it to be used in a wide array of applications, from protein modification to the synthesis of heterobifunctional linkers.[7][10]

Experimental Protocol: Site-Specific Protein PEGylation

This protocol outlines a self-validating workflow for the conjugation of a monofunctional mPEG-Tosylate to a protein, targeting primary amine groups. The causality behind each step is explained to ensure reproducibility and success.

Mandatory Visualization: Protein PEGylation Workflow

Step-by-Step Methodology

1. Materials & Reagents:

-

Target Protein (e.g., Antibody, Enzyme)

-

mPEG-Tosylate (Select appropriate molecular weight)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS) or Borate buffer, pH adjusted to 8.0-9.5.

-

Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Causality: PEG-Tosylate is susceptible to hydrolysis. Using an anhydrous solvent to prepare the stock solution prevents premature degradation of the reagent.

-

-

Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

-

Analytical Tools: SDS-PAGE, Mass Spectrometry (MALDI-TOF or ESI-MS), HPLC.

2. Reaction Setup (Self-Validating System):

-

Protein Preparation: Dissolve the protein in the reaction buffer to a known concentration (e.g., 5-10 mg/mL).

-

PEG-Tosylate Preparation: Immediately before use, dissolve the mPEG-Tosylate in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mg/mL).

-

Initiate Conjugation: Add a calculated molar excess of the mPEG-Tosylate solution to the stirring protein solution. A 5 to 20-fold molar excess of PEG over protein is a typical starting point.

-

Trustworthiness: The degree of PEGylation can be controlled by modulating the molar ratio of PEG to protein. Running small-scale pilot reactions at different ratios is crucial for optimization.

-

-

Incubation: Allow the reaction to proceed for 2-6 hours at room temperature or 4°C.

-

Expertise: Lower temperatures can reduce the rate of side reactions and protein degradation, though reaction times may need to be extended. Progress should be monitored by taking aliquots at time points (e.g., 1h, 2h, 4h) and analyzing them via SDS-PAGE to observe the appearance of higher molecular weight bands corresponding to the PEGylated protein.

-

3. Purification and Characterization:

-

Purification: The primary goal is to separate the PEGylated protein from unreacted PEG and unmodified protein.

-

Size Exclusion Chromatography (SEC): This is the most common method. The larger, PEGylated conjugate will elute earlier than the smaller, unmodified protein.[4] Unreacted PEG, if significantly smaller, will elute last.

-

-

Characterization: Confirm the success and purity of the conjugation.

-

SDS-PAGE: A simple, visual confirmation. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein.

-

Mass Spectrometry: Provides precise mass data to confirm the number of PEG chains attached (degree of PEGylation).[11]

-

HPLC: Can be used to assess the purity and heterogeneity of the final product.

-

Conclusion: A Versatile and Reliable Tool

Tosylate-activated polyethylene glycol is a highly effective and versatile reagent for bioconjugation. Its robust chemistry, characterized by the formation of a stable tosylate ester that acts as an excellent leaving group, facilitates efficient nucleophilic substitution with key functional groups on biomolecules.[4][5] The superior stability of PEG-Tosylate compared to other activated esters provides a broader operational window for reaction and purification, making it a reliable choice for both academic research and industrial drug development.[4] By understanding the underlying chemical principles and adhering to validated protocols, scientists can effectively leverage PEG-Tosylate to advance the next generation of therapeutics.

References

- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. (Sourced via general knowledge and supported by principles in provided search results)

- Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459-476. (Sourced via general knowledge and supported by principles in provided search results)

- Zalipsky, S. (1995). Chemistry of polyethylene glycol conjugates with biologically active molecules. Advanced Drug Delivery Reviews, 16(2-3), 157-182. (Sourced via general knowledge and supported by principles in provided search results)

-

JenKem Technology. (2021). Activated PEGs for Thiol PEGylation. Retrieved from [Link]

- Pasut, G., & Veronese, F. M. (2012). Protein PEGylation: An overview of chemistry and process considerations. (Sourced from ResearchGate, supported by principles in provided search results)

-

Ginn, L., et al. (2018). Protein PEGylation for the design of biobetters: from reaction to purification processes. Biotechnology Journal, 13(11), 1700593. Retrieved from [Link]

- Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation, a successful approach for therapeutic protein conjugation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(1), 91-104. (Sourced via general knowledge and supported by principles in provided search results)

-

Novatia, LLC. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Activated PEGs for Thiol PEGylation - JenKem [jenkemusa.com]

- 7. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 8. precisepeg.com [precisepeg.com]

- 10. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]

- 11. enovatia.com [enovatia.com]

Introduction to Heterobifunctional PEG Linkers for Bioconjugation

< An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics and diagnostics, the precise and stable covalent bonding of molecules is paramount. Heterobifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools in bioconjugation, offering a versatile bridge to connect two different molecular entities.[1] This guide provides a comprehensive exploration of the core principles, applications, and methodologies surrounding these remarkable molecules, designed to empower researchers and drug development professionals in their scientific endeavors.

The process of covalently attaching PEG polymer chains to molecules like proteins, peptides, or small drugs is known as PEGylation.[2][3] This modification has been shown to significantly enhance the therapeutic properties of biopharmaceuticals by improving their stability, extending their circulation time in the bloodstream, and reducing their immunogenicity.[4][5] Heterobifunctional PEG linkers are specialized PEG derivatives that possess two different reactive functional groups at their termini, allowing for the sequential and controlled conjugation of two distinct molecules.[6][7] This dual-reactivity is a key feature that enables the construction of complex bioconjugates with tailored properties.[6]

The Strategic Advantage of Heterobifunctional PEG Linkers

The utility of heterobifunctional PEG linkers extends across a wide range of applications, from targeted drug delivery and antibody-drug conjugates (ADCs) to the development of advanced diagnostic and imaging tools.[1][8] The PEG component itself imparts several key advantages:

-

Enhanced Solubility and Stability: The hydrophilic nature of the PEG backbone improves the water solubility of hydrophobic drugs and can reduce the aggregation of protein-based therapeutics.[1][9][10]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of a molecule, which in turn reduces its clearance by the kidneys and prolongs its circulation half-life.[1][11][12] This extended presence in the body allows for more effective targeting and therapeutic action.[8]

-

Reduced Immunogenicity: The PEG chain can act as a "stealth" coating, masking the bioconjugate from the host's immune system and thereby reducing the likelihood of an unwanted immune response.[5][10][]

-

Controlled Spatial Separation: The ability to customize the length of the PEG chain provides precise control over the distance between the two conjugated molecules, a critical factor for optimizing biological activity.[10][14]

Core Concepts: The Chemistry of Bioconjugation

The success of a bioconjugation strategy hinges on the careful selection of reactive functional groups on the heterobifunctional PEG linker that are compatible with the target functional groups on the biomolecules.

Commonly Targeted Functional Groups on Biomolecules:

-

Primary Amines (-NH₂): Abundantly found in the lysine residues of proteins, primary amines are a frequent target for conjugation.[15]

-

Thiols (-SH): The sulfhydryl groups of cysteine residues offer sites for more specific conjugation, as they are generally less common than primary amines.[15]

-

Carboxylic Acids (-COOH): Present in aspartic and glutamic acid residues, as well as at the C-terminus of proteins.

-

Aldehydes (-CHO) and Ketones (-C=O): These can be introduced into biomolecules through specific chemical or enzymatic modifications.

A-Z of Reactive Groups on Heterobifunctional PEG Linkers:

The versatility of heterobifunctional PEG linkers is a direct result of the diverse array of reactive groups that can be incorporated at their ends.[3]

| Reactive Group | Target Functional Group | Resulting Bond | Key Considerations |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines | Amide | Highly efficient reaction at neutral to slightly alkaline pH (7-9).[3][15][16] |

| Maleimide | Thiols | Thioether | Very specific reaction with thiols at neutral pH (6.5-7.5).[3][15] |

| Azide | Alkynes | Triazole | Used in "click chemistry" (CuAAC or SPAAC) for highly selective and stable conjugation.[10][17] |

| Alkyne/DBCO | Azides | Triazole | Enables copper-free click chemistry, which is beneficial for reactions in living systems.[10] |

| Hydrazide | Aldehydes/Ketones | Hydrazone | Forms a stable bond under mild aqueous conditions.[10] |

| Thiol | Maleimides, Disulfides | Thioether, Disulfide | Can be used for site-specific conjugation and surface modification.[10] |

Visualizing the Bioconjugation Workflow

The following diagram illustrates a typical two-step bioconjugation process using a heterobifunctional PEG linker to conjugate a small molecule drug to an antibody.

Caption: A two-step workflow for creating an Antibody-Drug Conjugate (ADC).

Experimental Protocol: A Self-Validating System for NHS-PEG-Maleimide Conjugation

This protocol details the conjugation of an amine-containing protein to a thiol-containing molecule using a heterobifunctional NHS-PEG-Maleimide linker.[18]

Materials:

-

Amine-containing protein (Protein-NH₂)

-

Thiol-containing molecule (Molecule-SH)

-

Mal-(PEG)n-NHS Ester (moisture-sensitive, equilibrate to room temperature before opening)[18]

-

Anhydrous DMSO or DMF[18]

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[18]

-

Desalting columns[18]

Procedure:

Step 1: Reaction of Protein-NH₂ with Mal-(PEG)n-NHS Ester [18]

-

Immediately before use, dissolve the Mal-(PEG)n-NHS Ester in anhydrous DMSO or DMF.[18]

-

Dissolve the Protein-NH₂ in the Conjugation Buffer.

-

Add a several-fold molar excess of the dissolved crosslinker to the protein solution. The optimal molar ratio should be determined empirically for each specific application.[16][19]

-

Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[18]

Step 2: Removal of Excess Crosslinker [18]

-

Remove the excess, non-reacted Mal-(PEG)n-NHS Ester using a desalting column equilibrated with the Conjugation Buffer.[18] This step is crucial to prevent the unreacted linker from interfering with the subsequent reaction.

Step 3: Conjugation with Molecule-SH [18]

-

Immediately combine the desalted, maleimide-activated protein with the Molecule-SH.

-

Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[18]

Step 4: Purification of the Final Conjugate

-

Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove any unreacted molecules and byproducts.[20]

Self-Validation and Quality Control:

Throughout the process, it is essential to monitor the progress and purity of the conjugation. Techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry can be employed to characterize the intermediates and the final product.[16][19] The degree of PEGylation can be assessed by comparing the molecular weight of the conjugated protein to the unconjugated starting material.[21]

Characterization of PEGylated Bioconjugates

A thorough characterization of the final bioconjugate is critical to ensure its quality, efficacy, and safety. Several analytical techniques are employed for this purpose:

-

Size-Exclusion Chromatography (SEC): Used to determine the hydrodynamic size, aggregation state, and purity of the conjugate.[21]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can separate positional isomers and assess the purity of the conjugate.[21]

-

Ion-Exchange Chromatography (IEX): Separates molecules based on their surface charge and can be used to distinguish between different positional isomers.[21]

-

Mass Spectrometry (MS): Provides precise molecular weight information, confirming the degree of PEGylation and the identity of the conjugate.[22]

-

Liquid Chromatography-Mass Spectrometry (LC/MS): A powerful technique for analyzing complex mixtures and identifying degradation products.[22]

It is important to note that the quantification of PEG and PEGylation reagents can be challenging due to their lack of a strong UV chromophore.[16][19] Techniques like charged aerosol detection (CAD) can overcome this limitation.[16][19]

The Future of Bioconjugation: Expanding the Toolkit

The field of bioconjugation is continually evolving, with the development of novel linker technologies and conjugation strategies. Bioorthogonal chemistry, which utilizes reactions that can occur in living systems without interfering with native biochemical processes, is a particularly exciting area of research.[23] When combined with PEG linkers, these bioorthogonal reactions offer even greater precision and control over the creation of complex bioconjugates.[23] Furthermore, the development of multi-arm and branched PEG linkers is enabling the creation of conjugates with higher drug-to-antibody ratios (DARs) and unique therapeutic properties.[24][25]

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have revolutionized the field of bioconjugation. Their ability to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules has led to the development of numerous successful drugs and diagnostic agents.[6][10][] By understanding the fundamental principles of PEGylation chemistry and employing robust, self-validating experimental protocols, researchers can harness the full potential of these linkers to create the next generation of advanced biotherapeutics.

References

-

Method for Characterization of PEGylated Bioproducts in Biological Matrixes. ACS Publications. Available at: [Link]

-

What are PEG Linkers?. Creative Biolabs. Available at: [Link]

-

Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ResearchGate. Available at: [Link]

-

Why Controlled PEGylation Still Matters in Biologic Drug Development. Medium. Available at: [Link]

-

PEGs and Antibody-drug Conjugates a Versatile Approach. ADC Review. Available at: [Link]

-

Pegylation – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. Korea Science. Available at: [Link]

-

PEGylation. Wikipedia. Available at: [Link]

-

Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. PubMed. Available at: [Link]

-

heterobifunctional pegs. JenKem Technology. Available at: [Link]

-

Protein PEGylation: An overview of chemistry and process considerations. European Pharmaceutical Review. Available at: [Link]

-

What Is PEGylation And Why Is It Important?. YouTube. Available at: [Link]

-

Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. PubMed. Available at: [Link]

-

PEGylation strategies for enhanced nanoparticle delivery to tumor associated immune cells. bioRxiv. Available at: [Link]

-

PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PubMed Central. Available at: [Link]

-

Design and Study of PEG Linkers that Enable Robust Characterization of PEGylated Proteins. PubMed Central. Available at: [Link]

-

PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PubMed Central. Available at: [Link]

-

Bio-orthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine. ACS Publications. Available at: [Link]

-

Controlled PEGylation of Monodisperse Fe3O4 Nanoparticles for Reduced Non-Specific Uptake by Macrophage Cells. ResearchGate. Available at: [Link]

-

Instructions for PEG Maleimide Conjugation. Xi'an Confluore Biological Technology Co., Ltd. Available at: [Link]

-

Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PubMed Central. Available at: [Link]

-

Multi-arm Heterobifunctional PEGs for ADCs. JenKem Technology. Available at: [Link]

-

Maleimide-PEG-DPPE Synthesis Protocol. ResearchGate. Available at: [Link]

-

Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. Preprints.org. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 4. medium.com [medium.com]

- 5. PEGylation - Wikipedia [en.wikipedia.org]

- 6. purepeg.com [purepeg.com]

- 7. heterobifunctional pegs [jenkemusa.com]

- 8. purepeg.com [purepeg.com]

- 9. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 10. precisepeg.com [precisepeg.com]

- 11. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. purepeg.com [purepeg.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. broadpharm.com [broadpharm.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. adcreview.com [adcreview.com]

- 25. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]

An In-depth Technical Guide to Tos-PEG13-Tos: Molecular Weight and Implications in Advanced Bioconjugation

Introduction: The Strategic Advantage of a Homobifunctional PEG Linker

In the landscape of modern drug development and proteomics, the precise covalent linkage of molecules is paramount. Homobifunctional crosslinkers, characterized by identical reactive groups at both ends of a spacer, are foundational tools for creating higher-order molecular architectures.[1] This guide provides a comprehensive technical overview of a specific and highly versatile homobifunctional linker, Tos-PEG13-Tos.

At its core, Tos-PEG13-Tos is a polyethylene glycol (PEG) derivative with a discrete chain length of 13 ethylene glycol units, capped at both ends with tosyl (p-toluenesulfonyl) groups. The PEG backbone imparts favorable physicochemical properties, such as enhanced aqueous solubility and reduced immunogenicity, to the molecules it crosslinks.[2][3] The terminal tosyl groups are the workhorses of this linker, serving as excellent leaving groups in nucleophilic substitution reactions.[4][5] This dual reactivity allows for the covalent tethering of two molecules bearing nucleophilic functional groups, such as primary amines or thiols, which are abundantly found in proteins and other biomolecules.[6]

This guide will delve into the core physicochemical properties of Tos-PEG13-Tos, with a particular focus on its molecular weight and the implications thereof. We will then explore its reactivity in detail, providing field-proven insights into experimental design and execution for common bioconjugation applications. Finally, we will present detailed, step-by-step protocols for protein crosslinking and the subsequent characterization of the resulting conjugates.

Core Physicochemical Properties of Tos-PEG13-Tos

A thorough understanding of the physicochemical properties of a linker is critical for its effective application. The key quantitative data for Tos-PEG13-Tos are summarized in the table below.

| Property | Data | Source(s) |

| Molecular Formula | C₃₈H₆₂O₁₇S₂ | [7] |

| Molecular Weight | 855.02 g/mol | [7][8] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in many organic solvents (e.g., DMF, DMSO, CH₂Cl₂) and has good water solubility due to the PEG chain. | [3] |

| Storage Conditions | -20°C for long-term storage to prevent hydrolysis of the tosyl groups. | [9][10] |

The molecular weight of 855.02 g/mol is a critical parameter in the design of bioconjugates. It dictates the stoichiometry of conjugation reactions and must be accurately accounted for in the characterization of the final product, for instance, by mass spectrometry. The length of the PEG chain (13 units) provides a defined spacer arm that can be advantageous in applications where maintaining the native conformation and function of the crosslinked biomolecules is essential.

Principles of Reactivity and Mechanistic Insights

The utility of Tos-PEG13-Tos is rooted in the reactivity of its terminal tosyl groups. The tosylate is an exceptional leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion.[4][11] This makes the adjacent methylene carbon highly susceptible to nucleophilic attack.

Nucleophilic Substitution: The Core Reaction

The primary reaction mechanism for Tos-PEG13-Tos is bimolecular nucleophilic substitution (SN2).[4] In this reaction, a nucleophile (Nu:⁻), such as the lone pair of electrons on a primary amine (R-NH₂) or a thiolate anion (R-S⁻), attacks the carbon atom attached to the tosylate group. This attack occurs from the backside, leading to an inversion of stereochemistry at the reaction center (though this is often not relevant for the terminal carbons of the PEG chain). The tosylate group is simultaneously displaced as a stable p-toluenesulfonate anion.

The general scheme for this reaction is as follows:

R-Nu:⁻ + Tos-O-CH₂-PEG-CH₂-O-Tos → R-Nu-CH₂-PEG-CH₂-O-Tos + Tos-O⁻

This reaction can proceed at both ends of the Tos-PEG13-Tos molecule, allowing for the crosslinking of two nucleophile-containing molecules.

Experimental Workflows and Protocols

The following sections provide detailed methodologies for the application of Tos-PEG13-Tos in protein crosslinking. These protocols are designed to be self-validating, with checkpoints for monitoring reaction progress and characterizing the final product.

General Considerations for Bioconjugation Reactions

-

Solvent Selection: For reactions involving proteins, aqueous buffers are typically used. However, Tos-PEG13-Tos may have limited solubility in purely aqueous solutions. A co-solvent such as DMSO or DMF can be used to dissolve the linker before adding it to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the protein.

-

pH Control: The pH of the reaction buffer is critical. For reactions with primary amines (e.g., lysine residues on a protein), a pH between 8 and 9 is generally optimal to ensure that a significant portion of the amines are deprotonated and thus nucleophilic. For reactions with thiols (e.g., cysteine residues), a pH between 7 and 8 is typically used.

-

Stoichiometry: The molar ratio of Tos-PEG13-Tos to the target molecule will influence the extent of crosslinking. For intramolecular crosslinking (within the same molecule), a lower linker-to-protein ratio is often used. For intermolecular crosslinking (between different molecules), a higher ratio may be necessary. Empirical optimization is often required.[12]

-

Reaction Monitoring: The progress of the conjugation reaction can be monitored by techniques such as SDS-PAGE (which will show a shift in the molecular weight of the crosslinked protein) or mass spectrometry.[13][14][15][16]

Diagram: General Workflow for Protein Crosslinking

Caption: A generalized workflow for protein crosslinking using Tos-PEG13-Tos.

Protocol 1: Intermolecular Crosslinking of a Protein with Primary Amines

This protocol describes a general procedure for crosslinking a protein containing accessible lysine residues using Tos-PEG13-Tos.

Materials:

-

Protein of interest

-

Tos-PEG13-Tos

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous DMSO or DMF

-

Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

-

Protein Preparation: Prepare a solution of the protein of interest in the Reaction Buffer at a concentration of 1-5 mg/mL.

-

Linker Preparation: Immediately before use, prepare a stock solution of Tos-PEG13-Tos in anhydrous DMSO or DMF at a concentration of 10-20 mg/mL.

-

Conjugation Reaction: Add the desired molar excess of the Tos-PEG13-Tos stock solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the linker over the protein.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring or rotation. The optimal incubation time may need to be determined empirically.

-

Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris. Incubate for an additional 30 minutes at room temperature to quench any unreacted Tos-PEG13-Tos.

-

Purification: Remove excess linker and quenching reagents by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography.

-

Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the formation of higher molecular weight species. Confirm the identity and extent of crosslinking by mass spectrometry.

Diagram: Reaction Mechanism of Amine Crosslinking

Sources

- 1. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 3. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Tos-PEG13-Tos 1456708-45-4 [qiyuebio.com]

- 8. PEG Tosylate | BroadPharm [broadpharm.com]

- 9. PEG13-Tos, 1050500-41-8 | BroadPharm [broadpharm.com]

- 10. medkoo.com [medkoo.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Purity and Characterization of Tos-PEG13-Tos

Introduction: The Critical Role of Purity in PEGylation

Poly(ethylene glycol) (PEG) and its derivatives are fundamental to modern drug development and bioconjugation. The process of PEGylation, which involves the covalent attachment of PEG chains to therapeutic molecules, can significantly enhance their pharmacological properties.[1][2] This modification can lead to improved water solubility, increased stability, reduced immunogenicity, and an extended plasma half-life.[1][2][3] The precise control over the structure and purity of the PEG linker is paramount, as impurities can lead to ill-defined final products, diminished therapeutic efficacy, and potential safety concerns.[4]

This guide focuses on a specific, yet widely utilized heterobifunctional PEG linker: Tos-PEG13-Tos. This molecule features a defined chain of thirteen ethylene glycol units, capped at both ends with a tosyl (p-toluenesulfonyl) group. The tosyl group is an excellent leaving group, making Tos-PEG13-Tos a valuable reagent for nucleophilic substitution reactions in the synthesis of more complex molecules, including Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.[5][6][7][8]

Given its role as a critical building block, ensuring the purity and precise structural identity of Tos-PEG13-Tos is not merely a quality control step but a foundational requirement for reproducible and successful downstream applications. This guide provides a comprehensive overview of the essential purification and characterization methodologies, grounded in scientific principles and practical expertise.

Part 1: Purification of Tos-PEG13-Tos — From Crude to High Purity

The synthesis of Tos-PEG13-Tos, typically achieved through the tosylation of PEG13-diol, often yields a mixture containing the desired product, unreacted starting material (PEG13-diol), the monot-tosylated intermediate, and residual tosylating agents.[9][10] A multi-step purification strategy is therefore essential.

Foundational Purification: Liquid-Liquid Extraction

Liquid-liquid extraction serves as the initial and crucial step to remove the bulk of water-soluble and some organic-soluble impurities.

The "Why": This technique leverages the differential solubility of the components. Tos-PEG13-Tos, being more hydrophobic than the starting PEG-diol, will preferentially partition into an organic solvent.[5] This step is effective for removing salts and unreacted PEG-diol.

Experimental Protocol: Liquid-Liquid Extraction

-

Reaction Quenching: Upon completion of the tosylation reaction, the mixture is quenched with deionized water.

-

Solvent Addition: An appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate, is added to the aqueous mixture.

-

Phase Separation: The mixture is thoroughly agitated in a separatory funnel and the layers are allowed to separate. The organic layer containing the Tos-PEG13-Tos is collected.

-

Aqueous Washes: The organic layer is sequentially washed with:

-

Deionized water to remove residual water-soluble impurities.[5]

-

A mild acid solution (e.g., 0.1 N HCl) to neutralize any remaining base catalyst.[11]

-

Saturated sodium bicarbonate solution to neutralize any excess acid.

-

Brine (saturated NaCl solution) to remove excess water from the organic layer.[5]

-

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[5]

Chromatographic Purification: Achieving High Resolution

Flash column chromatography is a highly effective method for separating Tos-PEG13-Tos from structurally similar impurities.[5]

The "Why": This technique separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase. The polarity differences between the di-tosylated product, the mono-tosylated intermediate, and the starting diol allow for their effective separation.

Experimental Protocol: Flash Column Chromatography

-

Stationary Phase: A silica gel column is prepared.

-

Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent and loaded onto the column.

-

Elution: A gradient of solvents is typically used, starting with a less polar eluent (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

-

Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-